molecular formula C22H22N2OS B2399506 N-((1-phenylpyrrolidin-2-yl)methyl)-4-(thiophen-3-yl)benzamide CAS No. 1797140-95-4

N-((1-phenylpyrrolidin-2-yl)methyl)-4-(thiophen-3-yl)benzamide

Cat. No. B2399506
CAS RN: 1797140-95-4
M. Wt: 362.49
InChI Key: XSLCRHVPTDRICC-UHFFFAOYSA-N
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Description

N-((1-phenylpyrrolidin-2-yl)methyl)-4-(thiophen-3-yl)benzamide, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies. This compound has been developed as a potential treatment for various types of cancer and autoimmune diseases.

Scientific Research Applications

Neuroleptic Activity

Research has shown that derivatives related to "N-((1-phenylpyrrolidin-2-yl)methyl)-4-(thiophen-3-yl)benzamide" exhibit potent neuroleptic activity. For instance, compounds designed as potential neuroleptics were found to significantly inhibit stereotyped behavior induced by apomorphine in rats, indicating a good correlation between structure and activity. Particularly, certain benzamides have been identified as more active than linear counterparts, suggesting their potential as potent drugs with fewer side effects for the treatment of psychosis (Iwanami et al., 1981).

Anticancer Activity

Compounds with the structural motif of "N-((1-phenylpyrrolidin-2-yl)methyl)-4-(thiophen-3-yl)benzamide" have been explored for their anticancer activity. Notably, derivatives have shown significant antitumor activity in vivo, promising as anticancer drugs. For example, N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide was found to inhibit HDACs 1-3 and 11 at submicromolar concentrations, blocking cancer cell proliferation and inducing apoptosis, which highlights its potential as an anticancer drug (Zhou et al., 2008).

Antimicrobial Activity

The structural framework of "N-((1-phenylpyrrolidin-2-yl)methyl)-4-(thiophen-3-yl)benzamide" has been adapted to generate compounds with potent antimicrobial activity. New derivatives were synthesized and showed promising antibacterial and antifungal activities against a range of pathogens. This suggests their potential application in developing new antimicrobial agents to combat resistant strains of bacteria and fungi (Incerti et al., 2017).

Antipsychotic Properties

Research into "N-((1-phenylpyrrolidin-2-yl)methyl)-4-(thiophen-3-yl)benzamide" related compounds has also extended into their antipsychotic properties. Certain derivatives were found to bind with high affinity to human dopamine D4 and 5-HT2A receptors, displaying selectivity over other receptors. This high affinity and selectivity suggest their potential use in the development of new antipsychotic medications with fewer side effects (Arora et al., 2005).

properties

IUPAC Name

N-[(1-phenylpyrrolidin-2-yl)methyl]-4-thiophen-3-ylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2OS/c25-22(18-10-8-17(9-11-18)19-12-14-26-16-19)23-15-21-7-4-13-24(21)20-5-2-1-3-6-20/h1-3,5-6,8-12,14,16,21H,4,7,13,15H2,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSLCRHVPTDRICC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=CC=CC=C2)CNC(=O)C3=CC=C(C=C3)C4=CSC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-phenylpyrrolidin-2-yl)methyl)-4-(thiophen-3-yl)benzamide

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